

An In-depth Technical Guide on the Molecular Structure of the Ethyltrimethylammonium Cation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyltrimethylammonium*

Cat. No.: *B095326*

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Abstract

The **ethyltrimethylammonium** cation, a quaternary ammonium salt, is a molecule of significant interest in synthetic chemistry and materials science. This technical guide provides a comprehensive overview of its molecular structure, supported by available data. Detailed experimental protocols for its synthesis and characterization are presented, along with a summary of its structural parameters. Furthermore, this guide illustrates the cation's role in phase-transfer catalysis through a detailed mechanistic diagram. While a dedicated crystallographic study for the isolated **ethyltrimethylammonium** cation is not readily available in public databases, this guide compiles relevant data from related structures and computational models to provide a thorough understanding of its molecular geometry.

Introduction

The **ethyltrimethylammonium** cation, with the chemical formula $C_5H_{14}N^+$, is a positively charged organic ion. It consists of a central nitrogen atom bonded to three methyl groups and one ethyl group, resulting in a tetrahedral geometry around the nitrogen. This structure imparts unique properties to its salts, such as high water solubility and utility as phase-transfer catalysts.^{[1][2][3]} Understanding the precise molecular dimensions and electronic distribution of this cation is crucial for its application in designing novel synthetic routes and functional materials.

Molecular Structure

The **ethyltrimethylammonium** cation possesses a quaternary ammonium core, where the central nitrogen atom is sp^3 hybridized, leading to a tetrahedral arrangement of its four alkyl substituents. The IUPAC name for this cation is ethyl(trimethyl)azanium.[4]

Physicochemical Properties

A summary of the key physicochemical properties of the **ethyltrimethylammonium** cation is provided in the table below.

Property	Value	Source
Molecular Formula	C5H14N+	[4]
Molecular Weight	88.17 g/mol	[4]
IUPAC Name	ethyl(trimethyl)azanium	[4]
CAS Registry Number	15302-88-2 (parent cation)	[4]

Experimental Data

While a specific crystallographic information file (CIF) for a simple salt of the **ethyltrimethylammonium** cation could not be retrieved from the Crystallography Open Database (COD) or Cambridge Structural Database (CSD) through direct searches, structural parameters can be inferred from computational models and data from closely related quaternary ammonium salts. The following table provides predicted bond lengths and angles based on computational chemistry.

Parameter	Bond/Angle	Predicted Value
Bond Lengths (Å)		
C-N (methyl)	~1.49 - 1.51	
C-N (ethyl)	~1.52 - 1.54	
C-C (ethyl)	~1.53 - 1.55	
C-H	~1.09 - 1.10	
Bond Angles (°)		
C-N-C	~109.5	

Note: These values are typical for quaternary ammonium cations and are based on computational models and data from similar crystal structures. Experimental values may vary slightly.

Experimental Protocols

Synthesis of Ethyltrimethylammonium Iodide

This protocol describes the synthesis of **ethyltrimethylammonium** iodide via the Menshutkin reaction, a classic method for preparing quaternary ammonium salts.

Materials:

- Trimethylamine (solution in a suitable solvent, e.g., ethanol)
- Ethyl iodide
- Anhydrous diethyl ether
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser

- Dropping funnel
- Ice bath
- Büchner funnel and filter paper

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place a solution of trimethylamine in the chosen solvent.
- Cool the flask in an ice bath.
- Slowly add ethyl iodide to the stirred solution using a dropping funnel. An exothermic reaction will occur, leading to the precipitation of a white solid.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (as monitored by TLC or NMR).
- Collect the precipitated solid by vacuum filtration using a Büchner funnel.
- Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.
- Dry the product under vacuum to obtain pure **ethyltrimethylammonium** iodide.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of the synthesized **ethyltrimethylammonium** cation.

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher)
- NMR tubes

- Deuterated solvent (e.g., D₂O, DMSO-d₆)

Procedure:

- Dissolve a small amount of the synthesized **ethyltrimethylammonium** salt in a suitable deuterated solvent.
- Transfer the solution to an NMR tube.
- Acquire ¹H and ¹³C NMR spectra.

Expected ¹H NMR Spectral Data (in D₂O):

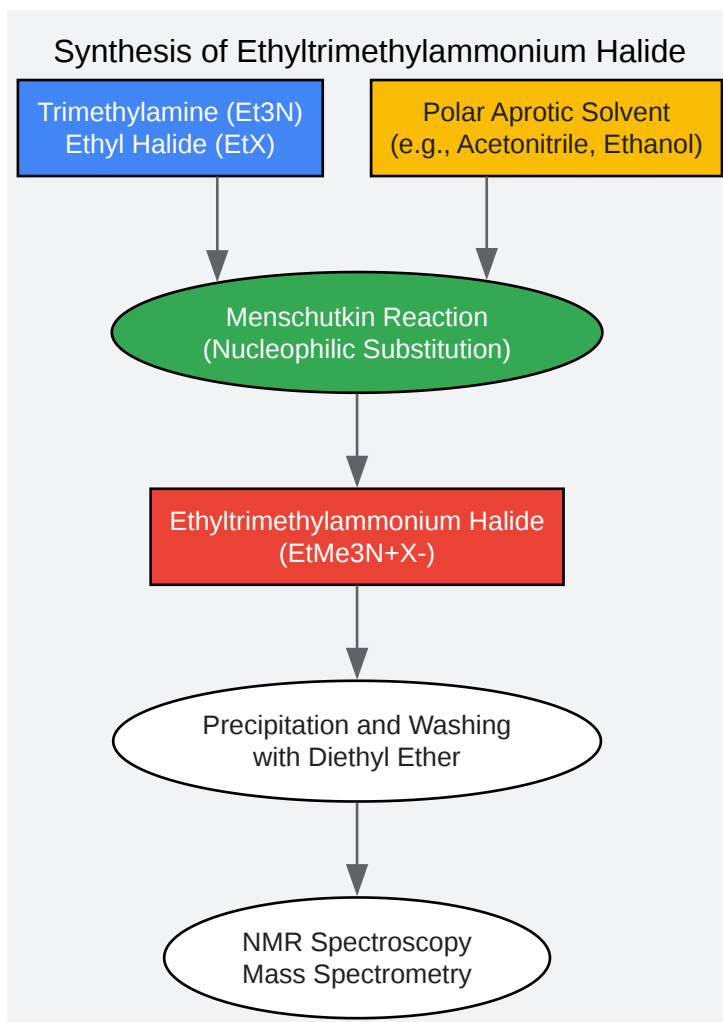
- A triplet corresponding to the methyl protons of the ethyl group (~1.3 ppm).
- A quartet corresponding to the methylene protons of the ethyl group (~3.2 ppm).
- A singlet corresponding to the protons of the three methyl groups (~3.0 ppm).

Expected ¹³C NMR Spectral Data (in D₂O):

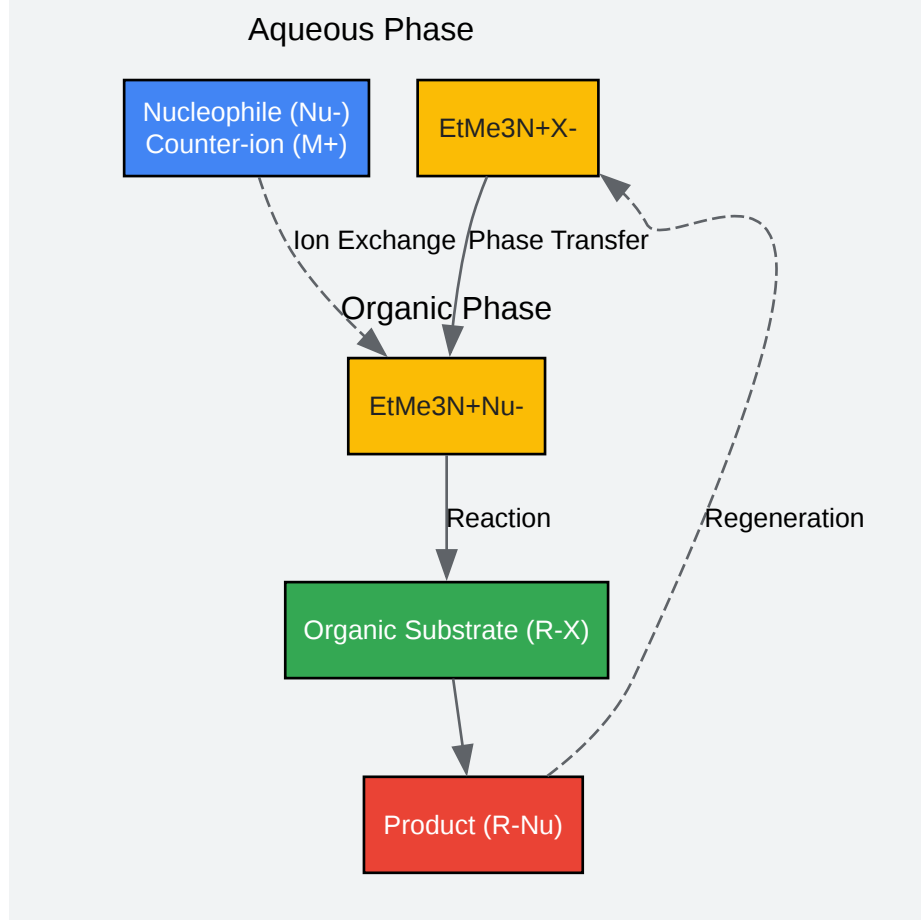
- A signal for the methyl carbon of the ethyl group (~8 ppm).
- A signal for the methylene carbon of the ethyl group (~65 ppm).
- A signal for the carbons of the three methyl groups (~54 ppm).^[5]^[6]

Visualizations

Synthesis of Ethyltrimethylammonium Halide



Phase-Transfer Catalysis by Ethyltrimethylammonium Cation



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- To cite this document: BenchChem. [An In-depth Technical Guide on the Molecular Structure of the Ethyltrimethylammonium Cation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b095326#molecular-structure-of-ethyltrimethylammonium-cation]

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com